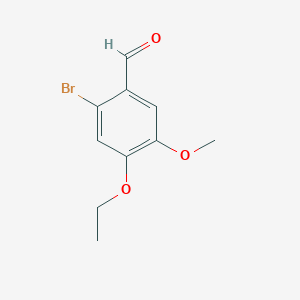

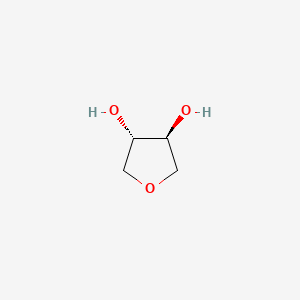

![molecular formula C12H15N3 B1268691 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1030378-93-8](/img/structure/B1268691.png)

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline involves multistep reactions, including condensation, cyclization, and substitution reactions. For instance, the synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties demonstrates the complexity and versatility of synthesizing compounds with pyrazole and aniline components (Shawish et al., 2021). These processes often require precise conditions to ensure the formation of the desired products.

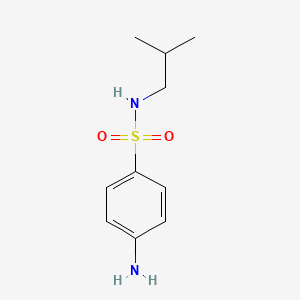

Molecular Structure Analysis

The molecular structure of compounds related to 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline is characterized by intermolecular interactions, such as hydrogen bonding and π-π interactions, which influence their molecular packing and stability. X-ray crystallography combined with Hirshfeld and DFT calculations provides insights into these interactions, offering a deeper understanding of the compound's structural properties (Shawish et al., 2021).

Chemical Reactions and Properties

Chemical properties of 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline derivatives involve reactivity towards various reagents, leading to the formation of novel compounds with potential biological activities. For example, the Schiff base formation and subsequent reactions demonstrate the compound's versatility in synthesizing targeted molecules with antimicrobial and antioxidant activities (Jayanna et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, such as dipole moment and solubility, are crucial for their application in drug design and material science. DFT calculations and NMR chemical shifts provide valuable information on the electronic properties and molecular geometry, which are essential for understanding the compound's behavior in different environments (Shawish et al., 2021).

Chemical Properties Analysis

The chemical properties of 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline derivatives, including reactivity, stability, and interaction with other molecules, play a significant role in their potential pharmaceutical applications. Studies on the synthesis, characterization, and reactivity of these compounds reveal their ability to undergo various chemical transformations, leading to the development of compounds with enhanced biological activities (Jayanna et al., 2012).

Applications De Recherche Scientifique

Corrosion Inhibition

- Density Functional Theory (DFT) Study : A theoretical study using DFT identified compounds including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline as potential corrosion inhibitors. These compounds exhibited different inhibition efficiencies and reactive sites for corrosion inhibition (Wang et al., 2006).

Synthesis and Structural Analysis

- Molecular Structure Investigations : New s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties were synthesized. These compounds, including derivatives of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine, were analyzed for their molecular structures and intermolecular interactions (Shawish et al., 2021).

Polymerization Studies

- Cobalt(II) Complexes in Polymerization : Novel Co(II) complexes, including derivatives with N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline, were synthesized and used for the polymerization of methyl methacrylate and rac-lactide. These complexes exhibited significant catalytic activity and influenced the molecular weight and stereoselectivity of the resulting polymers (Shin et al., 2018).

Anticancer Research

- Cytotoxic Properties of Pyrazole Derivatives : An evaluation of the cytotoxic properties of synthetic compounds including N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline showed promising results against tumor cell lines. These compounds demonstrated significant cytotoxic activity, particularly against human laryngeal carcinoma (Bouabdallah et al., 2006).

Electroluminescence Applications

- Platinum Complexes for OLEDs : Tetradentate bis-cyclometalated platinum complexes, including derivatives with N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline, were designed for electroluminescence application. They showed potential for use in organic light-emitting diodes (OLEDs) due to their highly structured emission spectra and long lifetimes (Vezzu et al., 2010).

Safety And Hazards

Propriétés

IUPAC Name |

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-8-12(9(2)15-14-8)7-10-3-5-11(13)6-4-10/h3-6H,7,13H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJBRDIARLROID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359039 |

Source

|

| Record name | 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline | |

CAS RN |

1030378-93-8 |

Source

|

| Record name | 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

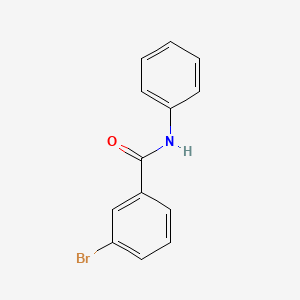

![3-Bromofuro[2,3-b]pyridine](/img/structure/B1268614.png)

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)